molecular formula C17H21F3N4O2S B10939965 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine

Cat. No.: B10939965
M. Wt: 402.4 g/mol
InChI Key: OREYQKXMYSNYSY-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound featuring a pyrazole ring, a piperazine ring, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation process is a key step, which can be achieved using various reagents and catalysts. For instance, difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The final step involves the sulfonylation of the pyrazole ring and the attachment of the piperazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-fluorobenzyl)piperazine is unique due to its specific combination of functional groups and fluorine atoms, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C17H21F3N4O2S

Molecular Weight

402.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H21F3N4O2S/c1-12-16(13(2)24(21-12)17(19)20)27(25,26)23-9-7-22(8-10-23)11-14-3-5-15(18)6-4-14/h3-6,17H,7-11H2,1-2H3

InChI Key

OREYQKXMYSNYSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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